Cas no 2639460-04-9 (5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid)

5-(1-{(9H-Fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid is a specialized heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a pyrrolidine moiety protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure is particularly valuable in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The thiadiazole-carboxylic acid functionality enhances reactivity, making it suitable for further derivatization or conjugation. Its well-defined reactivity profile and stability under standard handling conditions make it a reliable intermediate for constructing complex molecular architectures in drug discovery and bioconjugation applications.
5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid structure
2639460-04-9 structure
商品名:5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
CAS番号:2639460-04-9
MF:C22H19N3O4S
メガワット:421.468963861465
CID:5643522
PubChem ID:165899322

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27782734
    • 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
    • 2639460-04-9
    • 5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
    • インチ: 1S/C22H19N3O4S/c26-21(27)20-24-23-19(30-20)13-9-10-25(11-13)22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,26,27)
    • InChIKey: FZBSVESSUCFHEC-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=NN=C1C1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1

計算された属性

  • せいみつぶんしりょう: 421.10962727g/mol
  • どういたいしつりょう: 421.10962727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 642
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 121Ų

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27782734-10.0g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9 95.0%
10.0g
$7742.0 2025-03-19
Enamine
EN300-27782734-0.5g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9 95.0%
0.5g
$1728.0 2025-03-19
Enamine
EN300-27782734-5g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9
5g
$5221.0 2023-09-09
Enamine
EN300-27782734-5.0g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9 95.0%
5.0g
$5221.0 2025-03-19
Enamine
EN300-27782734-0.05g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9 95.0%
0.05g
$1513.0 2025-03-19
Enamine
EN300-27782734-1g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9
1g
$1801.0 2023-09-09
Enamine
EN300-27782734-10g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9
10g
$7742.0 2023-09-09
Enamine
EN300-27782734-0.1g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9 95.0%
0.1g
$1585.0 2025-03-19
Enamine
EN300-27782734-1.0g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9 95.0%
1.0g
$1801.0 2025-03-19
Enamine
EN300-27782734-0.25g
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
2639460-04-9 95.0%
0.25g
$1657.0 2025-03-19

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid 関連文献

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acidに関する追加情報

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid: A Comprehensive Overview

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid (CAS No. 2639460-04-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as an Fmoc-protected thiadiazole derivative, is a key intermediate in the synthesis of peptides and other biologically active molecules. Its unique structural features, including the 1,3,4-thiadiazole ring and pyrrolidine moiety, make it a valuable building block for drug discovery and development.

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound serves as a protective group for amines, which is crucial in solid-phase peptide synthesis (SPPS). This method is widely used in the production of therapeutic peptides, a rapidly growing segment in the pharmaceutical industry. With the increasing demand for peptide-based drugs in treating conditions like diabetes, cancer, and cardiovascular diseases, intermediates like 5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid have become essential tools for researchers.

From a chemical perspective, the 1,3,4-thiadiazole ring system is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When combined with the pyrrolidine scaffold, which is a common feature in many FDA-approved drugs, this compound offers a versatile platform for structure-activity relationship (SAR) studies. Researchers are particularly interested in how modifications to the thiadiazole-carboxylic acid moiety can influence the pharmacokinetic properties of potential drug candidates.

The synthesis of 5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid typically involves multi-step organic reactions, including condensation, cyclization, and protection-deprotection strategies. The Fmoc-protected pyrrolidine intermediate is particularly valuable because it allows for selective deprotection under mild basic conditions, making it compatible with sensitive functional groups often present in complex molecules.

In the context of current research trends, this compound aligns with several hot topics in medicinal chemistry. The search for heterocyclic compounds in drug discovery has been steadily increasing, as evidenced by numerous publications and patent applications. Additionally, the growing interest in peptide therapeutics and targeted drug delivery systems has created a strong demand for high-quality building blocks like 5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid.

From a commercial perspective, the market for pharmaceutical intermediates and peptide synthesis reagents is experiencing robust growth. The compound's CAS number (2639460-04-9) serves as a unique identifier that facilitates procurement and regulatory compliance in global markets. Suppliers and manufacturers often highlight the compound's high purity (>95% by HPLC) and strict quality control measures to meet the exacting standards of pharmaceutical applications.

Researchers frequently search for information about the synthetic applications of Fmoc-protected compounds and thiadiazole derivatives in medicinal chemistry. These search trends reflect the compound's importance in contemporary research. The 1,3,4-thiadiazole core is particularly interesting due to its electron-rich nature and ability to participate in various non-covalent interactions with biological targets, making it a privileged structure in drug design.

Storage and handling of 5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid typically require standard laboratory conditions - protected from light and moisture at room temperature or below. While not classified as hazardous under normal handling conditions, proper laboratory practices should always be followed when working with any chemical substance.

The future outlook for this compound appears promising, particularly in the context of combinatorial chemistry and high-throughput screening approaches. As drug discovery becomes increasingly sophisticated, the demand for structurally diverse building blocks like this Fmoc-protected thiadiazole-pyrrolidine hybrid is expected to grow. Its potential applications extend beyond traditional small-molecule drugs to include peptide-drug conjugates and targeted therapeutics, areas that are currently receiving substantial research investment.

In summary, 5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid (CAS 2639460-04-9) represents an important tool in modern pharmaceutical research. Its unique combination of Fmoc protection, pyrrolidine scaffold, and thiadiazole-carboxylic acid functionality makes it a versatile intermediate with broad applications in drug discovery and development. As the pharmaceutical industry continues to explore new therapeutic modalities, compounds like this will remain essential building blocks for innovative medicinal chemistry research.

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